9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
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Overview
Description
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a quinazoline core fused with a tetrahydropyrrolo ring, and it includes a tetramethylpiperidinyl group, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a quinazoline derivative with a tetrahydropyrrolo compound under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical used in oxidation reactions.
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the synthesis of various organic compounds.
4-Hydroxy-TEMPO: A derivative of TEMPO with additional hydroxyl functionality.
Uniqueness
What sets 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide apart from similar compounds is its unique structural combination of a quinazoline core with a tetrahydropyrrolo ring and a tetramethylpiperidinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H28N4O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C21H28N4O2/c1-20(2)11-14(12-21(3,4)24-20)22-18(26)13-7-8-15-16(10-13)23-17-6-5-9-25(17)19(15)27/h7-8,10,14,24H,5-6,9,11-12H2,1-4H3,(H,22,26) |
InChI Key |
FNMCVDIQAUVGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3)C |
Origin of Product |
United States |
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